3-Chloro-4,4'-difluorobenzhydrol
Overview
Description
3-Chloro-4,4’-difluorobenzhydrol is an organic compound with the molecular formula C13H9ClF2O It is a derivative of benzhydrol, where the phenyl rings are substituted with chlorine and fluorine atoms
Mechanism of Action
Target of Action
Related compounds have been synthesized as potential antitubercular agents, suggesting that the compound may targetMycobacterium tuberculosis .
Mode of Action
It’s worth noting that the presence of a thiocarbamide group in all the derivatives of a similar compound was found to be active against mycobacterium tuberculosis . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Related compounds have been involved in rh-catalyzed asymmetric addition reactions and palladium-catalyzed oxidative cross-coupling reactions .
Result of Action
Some derivatives of a similar compound showed moderate to good antitubercular activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,4’-difluorobenzhydrol typically involves the reaction of 3-chloro-4,4’-difluorobenzophenone with a reducing agent. One common method is the reduction of the ketone group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and yields the desired benzhydrol derivative.
Industrial Production Methods
Industrial production of 3-Chloro-4,4’-difluorobenzhydrol may involve similar synthetic routes but on a larger scale. The process would include the use of larger reactors, precise control of reaction conditions, and purification steps to ensure high purity of the final product. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4,4’-difluorobenzhydrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 3-chloro-4,4’-difluorobenzophenone.
Reduction: Further reduction can lead to the formation of 3-chloro-4,4’-difluorobenzhydrol derivatives with different substituents.
Substitution: The chlorine and fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-Chloro-4,4’-difluorobenzophenone.
Reduction: Various 3-chloro-4,4’-difluorobenzhydrol derivatives.
Substitution: Compounds with different functional groups replacing the chlorine or fluorine atoms.
Scientific Research Applications
3-Chloro-4,4’-difluorobenzhydrol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzhydrol: Lacks the chlorine atom, leading to different chemical properties and reactivity.
3-Chlorobenzhydrol: Lacks the fluorine atoms, resulting in different interactions and applications.
4-Chloro-4’-fluorobenzhydrol: Contains only one fluorine atom, leading to unique properties compared to 3-Chloro-4,4’-difluorobenzhydrol.
Uniqueness
3-Chloro-4,4’-difluorobenzhydrol is unique due to the presence of both chlorine and fluorine atoms on the phenyl rings. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-(4-fluorophenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2O/c14-11-7-9(3-6-12(11)16)13(17)8-1-4-10(15)5-2-8/h1-7,13,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHWEAJOWLZYCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC(=C(C=C2)F)Cl)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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